Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the chlorophenyl group or the ester group, leading to different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the chlorophenyl and methyl groups on the pyrazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the chlorophenyl group, in particular, can enhance its potential as an antimicrobial or anti-inflammatory agent.
Biological Activity
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, with the CAS number 618092-34-5, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's molecular formula is C13H13ClN2O2, and it has been evaluated for various pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.
Property | Value |
---|---|
Molecular Formula | C13H13ClN2O2 |
Molecular Weight | 264.71 g/mol |
CAS Number | 618092-34-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In a study assessing various pyrazole derivatives, this compound exhibited significant antibacterial and antibiofilm activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, compounds structurally related to this pyrazole were tested against renal carcinoma cell lines. The results showed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating moderate to high potency .
Table: Anticancer Activity Against Renal Carcinoma Cell Line
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | RFX 393 | 19.92 |
Reference Drug | Staurosporine | 11.70 |
Antimalarial Activity
This compound has also been investigated for its antimalarial activity . It was found to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, a critical enzyme in the parasite's mitochondrial electron transport chain. This inhibition suggests potential as a lead compound for developing new antimalarial therapies .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antibacterial Effect : The compound disrupts bacterial cell wall synthesis and biofilm formation.
- Anticancer Mechanism : It induces apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways.
- Antimalarial Action : By targeting DHODH, it interferes with nucleotide synthesis necessary for parasite replication.
Case Studies
Several case studies have documented the efficacy of this compound in laboratory settings:
- Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .
Properties
CAS No. |
6630-70-2 |
---|---|
Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3 |
InChI Key |
FRWOHDBARSUUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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